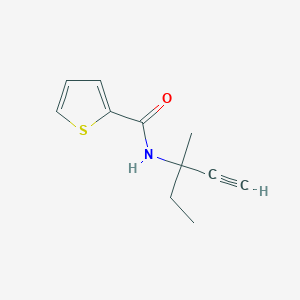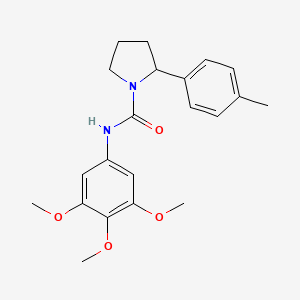
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential use in treating chronic pain. It is a member of the thiophene family of compounds, which are known for their potent analgesic properties. EMA401 has been shown to be effective in preclinical studies, and is currently undergoing clinical trials to determine its safety and efficacy in humans.
作用机制
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide works by blocking the activity of the angiotensin II type 2 receptor, which is involved in the transmission of pain signals in the body. By blocking this receptor, N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide reduces the activity of pain-sensing neurons, leading to a reduction in pain.
Biochemical and Physiological Effects:
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of pain-sensing neurons, leading to a reduction in pain. It has also been shown to reduce inflammation, which is a common cause of chronic pain.
实验室实验的优点和局限性
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide has a number of advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-characterized compound. However, there are also some limitations to its use. N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide is a relatively new compound, and its safety and efficacy in humans are still being studied. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain experiments.
未来方向
There are a number of future directions for research on N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide. One area of interest is in its potential use in treating neuropathic pain, which is a common type of chronic pain that is often difficult to treat. Additionally, further studies are needed to determine the safety and efficacy of N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide in humans, and to better understand its mechanism of action. Finally, there is interest in developing new compounds that are based on the structure of N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide, in order to improve its potency and selectivity.
合成方法
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The process begins with the synthesis of 2-bromo-5-methylthiophene, which is then reacted with ethyl propargyl ether to form 2-ethynyl-5-methylthiophene. This compound is then reacted with N-methyl-N-phenylprop-2-yn-1-amine to form the final product, N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide.
科学研究应用
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide has been extensively studied for its potential use in treating chronic pain. It works by blocking the activity of a protein called the angiotensin II type 2 receptor, which is involved in the transmission of pain signals in the body. By blocking this receptor, N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide has been shown to reduce pain in preclinical studies.
属性
IUPAC Name |
N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-4-11(3,5-2)12-10(13)9-7-6-8-14-9/h1,6-8H,5H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFAADMGZVOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)
![5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6072855.png)
![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)
![5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-N-[2-(2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6072865.png)
![methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate](/img/structure/B6072874.png)
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2-furanylcarbonyl)piperidine](/img/structure/B6072880.png)

![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6072902.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)


![N,N-diethyl-2-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B6072937.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6072948.png)